Cas no 1027709-79-0 (3-(1R)-1-azidoethyl-1-benzothiophene)

3-(1R)-1-Azidoethyl-1-benzothiophene is a chiral benzothiophene derivative featuring an azidoethyl functional group at the stereogenic center. This compound is of interest in synthetic organic chemistry, particularly for applications in click chemistry and the synthesis of enantiomerically enriched heterocyclic scaffolds. The azide group offers versatile reactivity, enabling efficient conjugation with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its benzothiophene core provides a rigid aromatic framework, useful in medicinal chemistry and materials science. The (R)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis and the development of chiral ligands or pharmacophores. Suitable for controlled functionalization, it serves as a key intermediate in targeted molecular design.
3-(1R)-1-azidoethyl-1-benzothiophene structure
1027709-79-0 structure
Product Name:3-(1R)-1-azidoethyl-1-benzothiophene
CAS No:1027709-79-0
MF:C10H9N3S
MW:203.263560056686
CID:6239276
PubChem ID:86638693
Update Time:2025-05-23

3-(1R)-1-azidoethyl-1-benzothiophene Chemical and Physical Properties

Names and Identifiers

    • 3-(1R)-1-azidoethyl-1-benzothiophene
    • EN300-1696068
    • 1027709-79-0
    • (1R)-1-(1-benzothiene-3-yl)ethylazide
    • LYQZVEUFRFLSHW-SSDOTTSWSA-N
    • 3-[(1R)-1-azidoethyl]-1-benzothiophene
    • Inchi: 1S/C10H9N3S/c1-7(12-13-11)9-6-14-10-5-3-2-4-8(9)10/h2-7H,1H3/t7-/m1/s1
    • InChI Key: LYQZVEUFRFLSHW-SSDOTTSWSA-N
    • SMILES: S1C=C(C2C=CC=CC1=2)[C@@H](C)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 203.05171847g/mol
  • Monoisotopic Mass: 203.05171847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 42.6Ų

3-(1R)-1-azidoethyl-1-benzothiophene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1696068-0.05g
3-[(1R)-1-azidoethyl]-1-benzothiophene
1027709-79-0 95%
0.05g
$226.0 2023-09-20
Enamine
EN300-1696068-0.1g
3-[(1R)-1-azidoethyl]-1-benzothiophene
1027709-79-0 95%
0.1g
$337.0 2023-09-20
Enamine
EN300-1696068-0.25g
3-[(1R)-1-azidoethyl]-1-benzothiophene
1027709-79-0 95%
0.25g
$481.0 2023-09-20
Enamine
EN300-1696068-0.5g
3-[(1R)-1-azidoethyl]-1-benzothiophene
1027709-79-0 95%
0.5g
$758.0 2023-09-20
Enamine
EN300-1696068-1.0g
3-[(1R)-1-azidoethyl]-1-benzothiophene
1027709-79-0 95%
1g
$971.0 2023-06-04
Enamine
EN300-1696068-2.5g
3-[(1R)-1-azidoethyl]-1-benzothiophene
1027709-79-0 95%
2.5g
$1903.0 2023-09-20
Enamine
EN300-1696068-5.0g
3-[(1R)-1-azidoethyl]-1-benzothiophene
1027709-79-0 95%
5g
$2816.0 2023-06-04
Enamine
EN300-1696068-10.0g
3-[(1R)-1-azidoethyl]-1-benzothiophene
1027709-79-0 95%
10g
$4176.0 2023-06-04
Enamine
EN300-1696068-1g
3-[(1R)-1-azidoethyl]-1-benzothiophene
1027709-79-0 95%
1g
$971.0 2023-09-20
Enamine
EN300-1696068-5g
3-[(1R)-1-azidoethyl]-1-benzothiophene
1027709-79-0 95%
5g
$2816.0 2023-09-20

Additional information on 3-(1R)-1-azidoethyl-1-benzothiophene

3-(1R)-1-Azidoethyl-1-Benzothiophene: A Comprehensive Overview

3-(1R)-1-Azidoethyl-1-Benzothiophene, identified by the CAS Registry Number 1027709-79-0, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its benzothiophene framework, which serves as a versatile platform for various chemical modifications. The presence of an azide group (-N3) at the 3-position introduces intriguing electronic and steric properties, making it a valuable substrate for further functionalization and application in advanced materials.

The synthesis of 3-(1R)-1-Azidoethyl-1-Benzothiophene typically involves a multi-step process, often starting with the preparation of the benzothiophene core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, leveraging transition metal catalysts such as palladium or copper. These methods not only enhance the yield but also improve the enantioselectivity, which is crucial for applications requiring high optical purity.

One of the most promising applications of this compound lies in its potential as a precursor for click chemistry reactions. The azide group is highly reactive under click conditions, allowing for the rapid and efficient construction of complex molecules. For instance, in a study published in Nature Communications, researchers demonstrated the use of 3-(1R)-1-Azidoethyl-1-Benzothiophene as a building block for constructing bioactive molecules with tailored pharmacokinetic profiles.

In addition to its role in drug discovery, this compound has shown potential in materials science. Its aromaticity and electron-withdrawing azide group make it suitable for applications in organic electronics. A recent study in Advanced Materials highlighted its use as a component in novel semiconducting polymers, where it contributed to enhanced charge transport properties.

The stereochemistry at the 1R position plays a critical role in determining the compound's reactivity and biological activity. Recent research has focused on understanding how this stereochemistry influences molecular recognition and binding affinity in biological systems. For example, studies have shown that the (R)-enantiomer exhibits superior binding to certain protein targets compared to its (S)-counterpart.

From an environmental perspective, the synthesis and application of 3-(1R)-1-Azidoethyl-1-Benzothiophene are being optimized to minimize ecological impact. Green chemistry principles are increasingly being integrated into its production processes, with efforts focused on reducing solvent usage and improving atom economy.

In conclusion, 3-(1R)-1-Azidoethyl-1-Benzothiophene (CAS No. 1027709-79-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with advancements in synthetic methods and application-oriented research, positions it as a key player in diverse scientific domains. As research continues to unfold, this compound is expected to contribute even more significantly to both academic exploration and industrial innovation.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd